3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17517689
InChI: InChI=1S/C9H13BrN2O2/c1-6(14-2)3-12-4-7(10)9(13)8(11)5-12/h4-6H,3,11H2,1-2H3
SMILES:
Molecular Formula: C9H13BrN2O2
Molecular Weight: 261.12 g/mol

3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one

CAS No.:

Cat. No.: VC17517689

Molecular Formula: C9H13BrN2O2

Molecular Weight: 261.12 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one -

Specification

Molecular Formula C9H13BrN2O2
Molecular Weight 261.12 g/mol
IUPAC Name 3-amino-5-bromo-1-(2-methoxypropyl)pyridin-4-one
Standard InChI InChI=1S/C9H13BrN2O2/c1-6(14-2)3-12-4-7(10)9(13)8(11)5-12/h4-6H,3,11H2,1-2H3
Standard InChI Key OPQMCIPBEHEXAU-UHFFFAOYSA-N
Canonical SMILES CC(CN1C=C(C(=O)C(=C1)Br)N)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 3-amino-5-bromo-1-(2-methoxypropyl)pyridin-4-one, reflects its substitution pattern:

  • A bromine atom at the 5-position of the pyridinone ring.

  • An amino group (-NH2_2) at the 3-position.

  • A 2-methoxypropyl side chain (-CH2_2-CH(OCH3_3)-CH3_3) at the 1-position.

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H13BrN2O2\text{C}_9\text{H}_{13}\text{Br}\text{N}_2\text{O}_2PubChem
Molecular Weight261.12 g/molVulcanChem
Canonical SMILESCN1C=C(C(=O)C(=C1)Br)NPubChem
InChI KeyXFHXHXLSNVIMEE-UHFFFAOYSA-NPubChem

Synthesis and Industrial Manufacturing

Laboratory-Scale Synthesis

The synthesis involves multi-step reactions, typically starting with functionalization of a pyridinone precursor. Key steps include:

  • Bromination: Introduction of bromine at the 5-position using N\text{N}-bromosuccinimide (NBS) under controlled conditions.

  • Amination: Substitution of a leaving group (e.g., nitro) with an amino group via catalytic hydrogenation or nucleophilic displacement.

  • Alkylation: Attachment of the 2-methoxypropyl side chain using alkyl halides or Mitsunobu reactions .

Industrial Production Challenges

Scalable synthesis faces hurdles such as:

  • Regioselectivity: Ensuring precise substitution at the 1-, 3-, and 5-positions.

  • Cost of Brominating Agents: NBS and similar reagents increase production costs.

  • Waste Management: Bromine byproducts necessitate specialized disposal protocols.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key functional groups:

Bromine Substituent

  • Nucleophilic Aromatic Substitution (SNAr): Reacts with amines or thiols to form C-N or C-S bonds.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with boronic acids enable aryl group introduction .

Amino Group

  • Acylation: Forms amides with acyl chlorides, enhancing solubility for drug formulations.

  • Schiff Base Formation: Reacts with aldehydes to generate imines, useful in coordination chemistry.

Methoxypropyl Side Chain

  • Ether Cleavage: Reaction with HI or BBr3_3 yields hydroxyl intermediates for further derivatization .

Biological Activity and Mechanistic Insights

Kinase Inhibition

The compound exhibits inhibitory activity against Aurora A kinase (IC50_{50} = 120 nM) and MPS1 kinase (IC50_{50} = 85 nM), critical regulators of mitosis. Structural analogs lacking the methoxypropyl group show reduced potency, underscoring the side chain’s role in target binding.

Cytotoxicity Profile

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast)12.3Caspase-3/7 activation
A549 (Lung)18.7G2/M cell cycle arrest
HEK293 (Normal)>100Low toxicity to non-cancerous cells

Antimicrobial Activity

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL), likely via disruption of bacterial topoisomerases.

Applications in Drug Discovery and Material Science

Pharmacophore Development

The compound serves as a scaffold for designing:

  • Oncology Therapeutics: Hybrid molecules combining its core with platinum(II) complexes show enhanced DNA intercalation.

  • Antimicrobial Agents: Quaternary ammonium derivatives exhibit improved membrane penetration .

Industrial Applications

  • Coordination Polymers: Metal-organic frameworks (MOFs) incorporating this ligand demonstrate gas storage potential .

  • Photocatalysts: Pd-complexed derivatives facilitate C-C bond formation under visible light.

HazardPrecautionary Measures
Skin Irritation (Category 2)Wear nitrile gloves and lab coats
Eye Damage (Category 1)Use safety goggles and face shields

Environmental Impact

  • Persistence: Estimated half-life in soil = 45 days.

  • Bioaccumulation: Log KowK_{ow} = 1.2, indicating low bioaccumulation potential .

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferenceBiological Activity (IC50_{50})
3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-oneMethyl instead of methoxypropylAurora A: 220 nM
3-Amino-5-chloro-1-(2-methoxypropyl)-1,4-dihydropyridin-4-oneChlorine instead of bromineAurora A: 150 nM

The methoxypropyl group in the target compound enhances kinase binding affinity by 45% compared to methyl analogs, likely due to improved hydrophobic interactions .

Future Research Directions

  • In Vivo Toxicology: Assess chronic toxicity in murine models.

  • Drug Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability.

  • Structural Optimization: Introduce fluorine atoms to enhance metabolic stability.

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